7-Methylhypoxanthine

Description

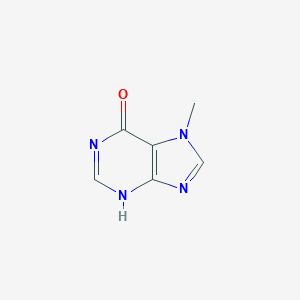

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMKYHLDADRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143419 | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1006-08-2 | |

| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Methylhypoxanthine: An In-Depth Technical Guide on its Role in the Purine Metabolism Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine is a purine derivative that plays a role in the complex web of purine metabolism. As a metabolite of the widely consumed methylxanthines, caffeine and theobromine, its presence in biological systems is of significant interest to researchers in pharmacology, drug development, and clinical diagnostics. This technical guide provides a comprehensive overview of this compound's position in the purine metabolism pathway, its enzymatic interactions, and its potential as a therapeutic agent and biomarker.

Chemical Properties and Structure

This compound is a methylated derivative of hypoxanthine, with a methyl group attached at the 7th position of the purine ring.

| Property | Value |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| IUPAC Name | 7-methyl-3H-purin-6-one |

| CAS Number | 1006-08-2 |

| ChEBI ID | 17578 |

Role in Purine Metabolism

This compound is primarily formed as a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The metabolism of these parent compounds involves a series of demethylation and oxidation reactions, primarily occurring in the liver.

The key enzymes involved in the metabolic pathway leading to and from this compound include:

-

Cytochrome P450 1A2 (CYP1A2): This enzyme is a major player in the demethylation of caffeine and other methylxanthines.

-

Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. It can also act on methylated xanthines.

-

N-acetyltransferase 2 (NAT2): This enzyme is involved in the acetylation of various xenobiotics and has been implicated in the metabolism of caffeine metabolites.

The metabolic fate of this compound itself involves further oxidation, potentially by xanthine oxidase, to form 7-methyluric acid, which is then excreted in the urine.

Metabolic Pathway Diagram

Caption: Metabolic pathway of caffeine leading to the formation and subsequent metabolism of this compound.

Quantitative Data on Enzymatic Interactions

Obtaining precise kinetic parameters for this compound with human enzymes is challenging due to limited published data. The following table summarizes available quantitative data, including data from analogous compounds and non-human enzymes, which can serve as a valuable reference.

| Enzyme | Substrate/Inhibitor | Organism/System | Parameter | Value | Reference |

| Xanthine Oxidase | C-7-methyl-7-deazahypoxanthine | Bovine Milk | Km | 2.5 µM | [1] |

| C-7-methyl-7-deazahypoxanthine | Bovine Milk | Vmax (relative) | 0.23 | [1] | |

| N-demethylase (NdmB) | Theobromine (to 7-Methylxanthine) | Pseudomonas putida | - | Efficient conversion | [2] |

| 7-Methylxanthine Methyltransferase (CaMXMT) | 7-Methylxanthine | Coffea arabica | Km | 50 µM | [3] |

Note: The data for C-7-methyl-7-deazahypoxanthine is for a structural analog and may not directly reflect the kinetics of this compound. The data from Pseudomonas putida and Coffea arabica are from non-human enzymatic systems. Further research is required to determine the precise kinetic parameters of this compound with human metabolic enzymes.

Signaling Pathway Involvement: Adenosine Receptor Antagonism

Beyond its role in purine catabolism, this compound has been identified as a non-selective antagonist of adenosine receptors.[4] Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound can modulate downstream signaling cascades. This activity is of particular interest in the context of its potential therapeutic effects, such as in the management of myopia.[4]

Adenosine Receptor Signaling Pathway Diagram

Caption: this compound acts as an antagonist at adenosine receptors, blocking the downstream signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Quantitative Analysis of this compound in Biological Fluids by HPLC

This protocol outlines a general method for the quantification of this compound in urine, which can be adapted for serum or plasma with appropriate sample preparation.[5]

1. Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered urine 1:10 with the mobile phase.

2. HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 10 mM potassium phosphate buffer (pH 3.5) and methanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 273 nm.

-

Quantification: Use a standard curve prepared with known concentrations of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to assess the inhibitory potential of this compound on xanthine oxidase activity.

1. Reagents:

-

Xanthine Oxidase (from bovine milk or other sources).

-

Xanthine (substrate).

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

This compound (test inhibitor).

-

Allopurinol (positive control inhibitor).

2. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and xanthine (final concentration, e.g., 50 µM).

-

Add varying concentrations of this compound or allopurinol to the reaction mixture.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding xanthine oxidase (final concentration, e.g., 0.05 U/mL).

-

Immediately monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.

Experimental Workflow for Investigating Adenosine Receptor Antagonism

This workflow outlines the steps to characterize the antagonistic effect of this compound on a specific adenosine receptor subtype (e.g., A₂A) in a cell-based assay.

References

- 1. Synthesis and xanthine oxidase inhibitory activity of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SMPDB [smpdb.ca]

- 4. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

7-Methylhypoxanthine: A Comprehensive Technical Guide on its Role as a Caffeine and Theobromine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, also known as heteroxanthine, is a purine alkaloid and a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][2] Its formation is a key step in the intricate metabolic pathways of these stimulants in various organisms, including humans and bacteria.[3][4] This technical guide provides an in-depth exploration of this compound, focusing on its metabolic generation from caffeine and theobromine, the enzymatic processes involved, quantitative pharmacokinetic data, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the metabolism and physiological effects of methylxanthines.

Metabolic Pathways of this compound Formation

This compound is primarily formed through the demethylation of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The specific metabolic routes can vary depending on the biological system.

Human Metabolism

In humans, the metabolism of caffeine and theobromine to this compound predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5]

-

From Caffeine: The major route of caffeine metabolism (70-80%) is N-3 demethylation to paraxanthine (1,7-dimethylxanthine).[6] Paraxanthine can then be further metabolized to 7-methylxanthine. A minor pathway involves the N-1 demethylation of caffeine to theobromine, which is then demethylated to this compound.[7] The key enzyme responsible for these demethylation steps is CYP1A2 .[4][5][6] CYP2E1 has also been shown to have a role in the formation of theobromine and theophylline from caffeine.[4]

-

From Theobromine: Theobromine is metabolized in the liver through N-3 demethylation to form 7-methylxanthine.[4][8] This process is also primarily catalyzed by CYP1A2 .[4]

The metabolic cascade continues with the oxidation of this compound to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[9]

Bacterial Metabolism

Certain bacteria, such as Pseudomonas putida CBB5, possess a distinct enzymatic pathway for caffeine degradation that leads to the formation of this compound.[3][7] This pathway involves a series of N-demethylase enzymes:

-

NdmA: This enzyme catalyzes the N-1 demethylation of caffeine to produce theobromine.[3][10]

-

NdmB: This enzyme is responsible for the N-3 demethylation of theobromine to yield this compound.[3][10]

-

NdmD: This reductase is essential for the activity of both NdmA and NdmB.[3][7]

This bacterial pathway has been harnessed for the biocatalytic production of this compound from caffeine and theobromine.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax | Tmax | t1/2 | Reference |

| Human | 400 mg | Oral | ~20 µmol/L | - | 200 min | [12] |

| Rat (Sprague Dawley) | 30 mg/kg | Oral | ~30 µM | 30 min | ~1.4 h | [13][14] |

| Rat (Sprague Dawley) | 60 mg/kg | Oral | ~60 µM | 30 min | ~1.4 h | [13] |

Table 2: Urinary Metabolites of Theobromine in Humans

| Metabolite | Percentage of Excreted Radioactivity | Reference |

| 7-Methylxanthine | 42% | |

| 3-Methylxanthine | 20% | |

| Theobromine (unchanged) | 18% | |

| 7-Methyluric acid | 10% | |

| 6-amino-5[N-methylformylamino]-1-methyluracil | 10% |

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable analytical method.

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for methylxanthine analysis.[9]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d3).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion).

-

Internal Standard (e.g., this compound-d3): To be determined based on instrument optimization.

-

-

Collision Energy: Optimized for the specific instrument and transitions.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow.

Caption: Human metabolism of caffeine and theobromine.

Caption: Bacterial N-demethylation pathway of caffeine.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a pivotal metabolite in the biotransformation of caffeine and theobromine. Understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive assessment of methylxanthine metabolism and its physiological consequences. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology, toxicology, and drug development, facilitating further investigation into the complex roles of this and other methylxanthine metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. graphviz.org [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

- 10. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High levels of methylxanthines in chocolate do not alter theobromine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

The Ocular Enigma: A Technical Guide to the Mechanism of 7-Methylhypoxanthine in Myopia Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myopia, or nearsightedness, is a growing global health concern. The progressive axial elongation of the eye in myopia leads to a range of sight-threatening pathologies in adulthood. 7-Methylhypoxanthine (7-MHX), a metabolite of caffeine and theobromine, has emerged as a promising therapeutic agent for controlling myopia progression. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 7-MHX in myopia, with a focus on its role as a non-selective adenosine receptor antagonist and its profound effects on scleral remodeling. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Challenge of Myopia and the Emergence of this compound

The escalating prevalence of myopia worldwide necessitates the development of effective interventions to slow its progression. Myopia is characterized by excessive axial elongation of the eye, which is linked to significant remodeling of the sclera, the eye's tough outer layer.[1] The sclera of myopic eyes is typically thinner, with reduced collagen content and smaller collagen fibril diameters.[1][2] this compound has been identified as a potential therapeutic agent that can counteract these changes and slow eye growth.[1][3]

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action of 7-MHX in myopia control is attributed to its function as a non-selective adenosine receptor antagonist.[2][4][5] Adenosine, a ubiquitous signaling molecule, is known to play a role in regulating cell growth and extracellular matrix metabolism. By blocking adenosine receptors in the eye, particularly in the retina, choroid, and sclera, 7-MHX is thought to initiate a cascade of events that ultimately leads to the strengthening of the sclera and a reduction in axial elongation. The exact downstream signaling pathways are still under investigation, but a significant body of evidence points towards a direct impact on scleral fibroblasts and the composition of the scleral extracellular matrix.

The Role of this compound in Scleral Remodeling

A key therapeutic effect of 7-MHX is its ability to modulate the structure and composition of the sclera.[1] In animal models, treatment with 7-MHX has been shown to increase the thickness of the posterior sclera, enhance the collagen content, and increase the diameter of collagen fibrils.[6][7] These changes are believed to increase the biomechanical strength of the sclera, making it more resistant to the stretching forces that lead to axial elongation in myopia.[1]

Impact on Scleral Extracellular Matrix Components

Studies have demonstrated that 7-MHX can prevent the thinning of the sclera and the reduction in collagen fibril diameter that are characteristic of experimentally induced myopia.[1] Furthermore, 7-MHX has been shown to stimulate the synthesis of type I collagen and fibronectin in scleral fibroblasts.[1] Interestingly, it appears to have an opposing effect on choroidal fibroblasts, where it inhibits the synthesis of these proteins.[1]

The Dopamine Hypothesis: An Area of Ongoing Investigation

The role of dopamine in eye growth and myopia development is well-established, with retinal dopamine thought to be an inhibitor of axial elongation.[8][9] Given the known interactions between adenosine and dopamine receptors in the central nervous system, it has been hypothesized that 7-MHX may exert some of its anti-myopia effects through the retinal dopamine system.[10] However, evidence in this area is not yet conclusive. A study in chickens with form-deprivation myopia found that 7-MHX did not significantly inhibit myopia development or alter retinal dopamine levels.[10] This suggests that the primary mechanism of action of 7-MHX is likely independent of the dopamine pathway, at least in this animal model, and may act directly on the choroid and sclera.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies on the effects of 7-MHX on myopia progression.

Table 1: Effects of this compound in Animal Models of Myopia

| Animal Model | 7-MHX Dosage | Duration of Treatment | Key Findings | Reference |

| Rabbit (Form-Deprivation) | 30 mg/kg/day | 4 weeks | Reduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils. | [1][11] |

| Guinea Pig (Form-Deprivation) | 300 mg/kg/day | 3 weeks | Reduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils. | [1] |

| Rhesus Monkey (Lens-Induced) | 100 mg/kg twice daily | ~21 weeks | Reduced axial myopia, augmented hyperopic shifts, and induced hyperopia in control eyes. | [4][5][12] |

| Chicken (Form-Deprivation) | 100 µg/g twice daily (oral) or 12.5 µg (intravitreal) | 8-13 days | Did not significantly inhibit deprivation myopia. | [10] |

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | 7-MHX Dosage | Duration of Treatment | Key Findings on Axial Growth | Key Findings on Myopia Progression | Reference |

| Myopic Children (8-13 years) | 400 mg/day | 12 months | Reduced axial growth by 22% in children with moderate baseline growth and 8% in children with high baseline growth compared to placebo. | Not specified | [7] |

| Myopic Children (mean age 11.3 years) | 400 mg/day | 24 months | Significantly lower axial growth in children treated for 24 months compared to those treated for 12 months. | Myopia progression slowed during treatment and resumed at a similar rate after cessation. | [6][13] |

| Myopic Children (followed from age 10 to 17) | Average 680±164 mg/day | 7 years | Not specified | Significantly lower proportion of children with high myopia at age 17 compared to a control cohort. | [14] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of 7-MHX.

Animal Models of Myopia

-

Form-Deprivation Myopia (FDM): This model is commonly used in rabbits, guinea pigs, and chickens.[1][10][11] One eye is deprived of clear form vision by placing a diffuser over it, which induces axial elongation and myopia. The contralateral eye serves as a control.

-

Lens-Induced Myopia (LIM): This model is frequently used in primates, such as rhesus monkeys.[4][5][12] A negative-powered lens is placed in front of one eye, which imposes hyperopic defocus and stimulates axial elongation to compensate.

Administration of 7-Methylxanthine

-

Oral Administration: In most animal and human studies, 7-MHX is administered orally, either as a daily dose in tablets for humans or mixed with food or administered via gavage for animals.[1][5][6][7][10][12][14]

-

Intravitreal Injection: In some mechanistic studies, 7-MHX has been injected directly into the vitreous cavity of the eye to investigate its local effects.[10]

Ocular Biometry and Refractive Error Measurement

-

Axial Length Measurement: High-resolution biometry instruments, such as the Zeiss IOL-Master, are used to precisely measure the axial length of the eye in human studies.[6][13]

-

Refractive Error Measurement: Cycloplegic refraction, using an autorefractor like the Nikon Retinomax, is performed to determine the eye's refractive state after temporarily paralyzing accommodation.[6]

Biochemical and Histological Analysis

-

Collagen Analysis: The content and diameter of collagen fibrils in the sclera are assessed using techniques such as electron microscopy.[6][11]

-

Dopamine Measurement: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites in retinal and vitreous samples.[10]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the action of 7-MHX in myopia.

Proposed Mechanism of Action of this compound

Caption: Proposed signaling pathway of 7-MHX in the sclera.

Experimental Workflow for Animal Studies

Caption: Generalized experimental workflow for preclinical studies of 7-MHX.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological management of myopia. Its primary mechanism of action as a non-selective adenosine receptor antagonist, leading to favorable remodeling of the scleral extracellular matrix, is supported by a growing body of evidence from both preclinical and clinical studies. While the precise molecular pathways are still being elucidated, the consistent findings of increased scleral collagen content and reduced axial elongation underscore its therapeutic potential.

References

- 1. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scleral remodelling in myopia and its manipulation: a review of recent advances in scleral strengthening and myopia control - Backhouse - Annals of Eye Science [aes.amegroups.org]

- 3. ijo.cn [ijo.cn]

- 4. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. reviewofmm.com [reviewofmm.com]

- 9. Science of MyopiaX® | Dopavision Research [dopavision.com]

- 10. Effects of 7-Methylxanthine on Deprivation Myopia and Retinal Dopamine Release in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

7-Methylhypoxanthine: A Non-Selective Adenosine Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, also known as 7-methylxanthine (7-MX), is a purine alkaloid and a primary metabolite of caffeine and theobromine. It is recognized as a non-selective antagonist of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its interaction with adenosine receptors. The document details its binding characteristics, summarizes in vivo studies, and provides comprehensive experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound exerts its biological effects primarily through the competitive blockade of all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. As a non-selective antagonist, it does not show significant preference for any single receptor subtype, leading to a broad range of physiological effects.

Binding Affinity at Human Adenosine Receptors

| Receptor Subtype | Ligand | Species | Assay Type | Ki / IC50 (µM) | Reference |

| A1 | This compound | Human | Radioligand Binding (inferred) | > 90-110 | Inferred from[1] |

| A2A | This compound | Human | Not Available | Micromolar (expected) | |

| A2B | This compound | Human | Not Available | Micromolar (expected) | |

| A3 | This compound | Human | Not Available | Micromolar (expected) |

Note: The table reflects the current limitations in the publicly available data for this compound. Further dedicated pharmacological studies are required to fully elucidate its binding profile.

Signaling Pathways

Adenosine receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by regulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP).

In Vivo Studies

The in vivo effects of this compound have been investigated in various animal models, with a significant focus on its potential to inhibit the progression of myopia.

| Animal Model | Study Focus | Dosage | Key Findings | Reference(s) |

| Rhesus Monkey | Form-deprivation myopia | 100 mg/kg, twice daily (oral) | Reduced axial myopia and induced hyperopia. | [2] |

| Pigmented Rabbit | Form-deprivation myopia | Not specified | Prevented form-deprivation myopia by remodeling the posterior sclera. | [3] |

| Guinea Pig | Form-deprivation myopia | 300 mg/kg body weight | Reduced myopia and axial elongation; thickened sclera and increased collagen fiber diameter. | [4] |

| Chicken | Deprivation myopia | 100 µg/g body weight, twice a day (tube-feeding) or 12.5 µg (intravitreal) | No significant inhibition of deprivation myopia. | [5] |

| Rat | Toxicity and Pharmacokinetics | Up to 1000 mg/kg/day (oral) | Found to be non-toxic at high doses. | [6][7] |

Experimental Protocols

The characterization of this compound as an adenosine receptor antagonist involves standard pharmacological assays, including radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit the production of cAMP stimulated by an adenosine receptor agonist.

Materials:

-

Intact cells expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Adenosine receptor agonist (e.g., NECA).

-

This compound stock solution.

-

Cell culture medium and stimulation buffer.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the adenosine receptor agonist (typically the EC80 concentration) to stimulate cAMP production. Include control wells with no agonist (basal) and agonist with no antagonist (maximum stimulation).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP response, is determined from this curve.

References

- 1. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. karger.com [karger.com]

- 6. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]

- 7. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of 7-Methylhypoxanthine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylhypoxanthine, a metabolite of caffeine and theobromine, is a methylxanthine derivative with emerging biological significance in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, focusing on its molecular targets, downstream signaling pathways, and its influence on neuronal processes. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key signaling cascades to serve as a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound, also known as heteroxanthine, is a purine alkaloid that belongs to the methylxanthine family, which includes well-known psychoactive compounds like caffeine and theophylline. While historically studied as a metabolite, recent research has begun to elucidate its own distinct pharmacological profile within the central nervous system. This guide will delve into the core mechanisms of action of this compound, its effects on neurotransmission and synaptic plasticity, and the experimental approaches used to investigate these functions.

Molecular Targets and Binding Affinity

The primary molecular targets of this compound in the CNS are adenosine receptors and phosphodiesterases (PDEs). As a member of the methylxanthine class, it acts as a non-selective antagonist at adenosine receptors and an inhibitor of PDEs.

Adenosine Receptor Antagonism

Adenosine is a key neuromodulator in the CNS, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. Methylxanthines competitively block these receptors, leading to a variety of downstream effects, including increased neuronal excitability and neurotransmitter release.

While comprehensive quantitative data for this compound's binding affinity (Ki values) across all adenosine receptor subtypes in the CNS is not yet fully available, existing research provides some critical insights. One study found that 7-methylxanthine is a less potent antagonist of A1 adenosine receptors in rat cerebral cortical membranes when compared to caffeine and theophylline[1]. This suggests a unique pharmacological profile that may differ from other common methylxanthines.

Table 1: Comparative Potency of Methylxanthines at A1 Adenosine Receptors

| Compound | Potency vs. A1 Receptors in Rat Cerebral Cortical Membranes |

| Theophylline | More potent than caffeine |

| Caffeine | - |

| This compound | Less potent than caffeine |

Source:[1]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases and modulation of various cellular processes.[2]

Specific IC50 values for this compound against various PDE isoforms predominantly expressed in the brain (e.g., PDE1, PDE2, PDE4, PDE5, PDE10) are not well-documented in the current literature. However, it is known that other methylxanthines are non-selective PDE inhibitors.[2] Further research is required to determine the specific inhibitory profile of this compound. One study did report high IC50 values for 7-methylxanthine in fR2 and C6 glioma cell lines (305.5 and 721 μg/mL, respectively), though these were in the context of toxicity evaluation rather than specific PDE isoform inhibition[3].

Signaling Pathways

The biological effects of this compound in the CNS are mediated through the modulation of key intracellular signaling pathways, primarily the cAMP and cGMP pathways.

cAMP Signaling Pathway

Antagonism of A1 adenosine receptors by this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels. A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. By blocking this inhibition, this compound promotes the conversion of ATP to cAMP. Furthermore, the inhibition of cAMP-degrading PDEs by this compound further elevates intracellular cAMP concentrations. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, ultimately influencing gene expression, synaptic plasticity, and neuronal excitability.

Figure 1. this compound's modulation of the cAMP signaling pathway.

cGMP Signaling Pathway

Similar to its effects on cAMP, this compound can increase intracellular cGMP levels by inhibiting cGMP-specific PDEs. Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in processes such as synaptic plasticity and the modulation of ion channel activity.

Figure 2. this compound's influence on the cGMP signaling cascade.

Functional Effects in the Central Nervous System

The modulation of adenosine and cyclic nucleotide signaling by this compound translates into significant functional effects on neuronal activity, neurotransmitter release, and synaptic plasticity.

Modulation of Neurotransmitter Release

By antagonizing presynaptic A1 adenosine receptors, which are known to inhibit neurotransmitter release, this compound is expected to increase the release of various neurotransmitters, including dopamine and glutamate. While direct studies on this compound are limited, research on other methylxanthines like caffeine and theophylline has demonstrated their ability to enhance the release of catecholamines in the CNS[4]. It is important to note that one study on a different xanthine derivative, 3-methyl-1-(5-oxohexyl)-7-propylxanthine, showed an inhibitory influence on hippocampal dopaminergic and serotonergic systems, highlighting the potential for diverse effects among different xanthine derivatives[5].

Effects on Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular mechanisms underlying learning and memory. The increase in intracellular cAMP and subsequent activation of PKA are known to be crucial for the induction and maintenance of LTP. Studies on other xanthine derivatives, such as pentoxifylline and theophylline, have shown that they can enhance hippocampal LTP[6]. Given its similar mechanism of action, it is plausible that this compound also modulates synaptic plasticity, a hypothesis that warrants further investigation. Notably, one study indicated that 7-methylxanthine, in contrast to 1-methylxanthine, does not activate ryanodine receptors, which are involved in calcium-induced calcium release and can influence synaptic plasticity[7].

Experimental Protocols

Investigating the neuropharmacological effects of this compound requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments relevant to studying its function in the CNS.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Objective: To measure the effect of this compound on the extracellular concentrations of neurotransmitters such as dopamine and glutamate.

-

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of this compound.

-

Analysis: Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Normalization: Express neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

-

Figure 3. Experimental workflow for in vivo microdialysis.

In Vitro Electrophysiology for Synaptic Plasticity

This technique is used to study the effects of this compound on synaptic transmission and plasticity in isolated brain slices.

-

Objective: To determine if this compound modulates baseline synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD).

-

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the hippocampus or other relevant brain regions from a rodent.

-

Recording: Place the slice in a recording chamber continuously perfused with aCSF. Using a glass microelectrode, record field excitatory postsynaptic potentials (fEPSPs) from the dendritic region of neurons in response to stimulation of afferent fibers.

-

Baseline Recording: Record stable baseline fEPSPs for a period (e.g., 20-30 minutes).

-

Drug Application: Bath-apply this compound at various concentrations and record any changes in the baseline fEPSP slope.

-

Plasticity Induction: Induce LTP with a high-frequency stimulation (HFS) protocol or LTD with a low-frequency stimulation (LFS) protocol in the presence or absence of this compound.

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

-

cAMP/cGMP Immunoassays

These assays are used to directly measure the intracellular levels of cyclic nucleotides in response to this compound.

-

Objective: To quantify the dose-dependent effect of this compound on cAMP and cGMP accumulation in neuronal cells or brain tissue.

-

Methodology:

-

Cell Culture/Tissue Preparation: Use primary neuronal cultures, neuronal cell lines, or acutely prepared brain tissue homogenates.

-

Drug Treatment: Incubate the cells or tissue with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor like IBMX can be included to amplify the signal.

-

Cell Lysis: Lyse the cells or tissue to release the intracellular contents.

-

Immunoassay: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) using a specific antibody against cAMP or cGMP to quantify their concentrations.

-

Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample.

-

Conclusion and Future Directions

This compound is a biologically active metabolite with a distinct neuropharmacological profile centered on the antagonism of adenosine receptors and inhibition of phosphodiesterases. While its effects are broadly similar to other methylxanthines, subtle differences in receptor affinity and potency suggest a unique role in the CNS. The current body of research indicates that this compound can modulate key signaling pathways, including cAMP and cGMP, which are fundamental to neurotransmission and synaptic plasticity.

Future research should focus on several key areas to provide a more complete understanding of this compound's function:

-

Quantitative Binding and Inhibition Studies: Determining the precise Ki values of this compound for all adenosine receptor subtypes and its IC50 values for a comprehensive panel of PDE isoforms in the CNS is crucial for a detailed pharmacological characterization.

-

In Vivo Neurochemical and Behavioral Studies: Utilizing techniques like in vivo microdialysis and behavioral paradigms will be essential to link the molecular actions of this compound to its effects on neurotransmitter dynamics and cognitive functions.

-

Investigation of Synaptic Plasticity: Detailed electrophysiological studies are needed to clarify the specific effects of this compound on LTP and LTD in different brain regions.

-

Therapeutic Potential: Given its distinct profile, this compound may offer therapeutic potential for neurological and psychiatric disorders with fewer side effects than other methylxanthines. Its role in myopia progression is already under investigation and highlights its potential for novel therapeutic applications.[3]

This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropharmacology of this compound. A deeper understanding of this compound's biological functions holds promise for advancing our knowledge of purinergic signaling in the brain and may lead to the development of new therapeutic strategies.

References

- 1. Subclasses of adenosine receptors in the central nervous system: Interaction with caffeine and related methylxanthines | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylxanthine effects on caudate dopamine release as measured by in vivo electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of xanthine derivatives on hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

7-Methylhypoxanthine: A Novel Modulator of Scleral Collagen Synthesis for Myopia Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating global prevalence of myopia and its associated sight-threatening pathologies has catalyzed research into effective therapeutic interventions. Beyond corrective optics, pharmacological approaches targeting the underlying mechanisms of excessive axial elongation are gaining prominence. 7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, has emerged as a promising orally administered agent for myopia control. This technical guide provides a comprehensive overview of the current understanding of 7-MX's effect on scleral collagen synthesis, a critical process in the biomechanical stability of the eye. We delve into the quantitative effects of 7-MX on scleral structure, elucidate the proposed signaling pathways, and provide detailed experimental protocols for key assays, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance research in this area.

Introduction: The Role of Scleral Remodeling in Myopia

Myopia, or nearsightedness, is primarily characterized by an excessive elongation of the eye's axial length. This elongation is intimately linked to the active remodeling of the sclera, the eye's tough, fibrous outer layer.[1] The sclera is a dense connective tissue predominantly composed of collagen fibrils, which provide it with the requisite tensile strength to withstand intraocular pressure and maintain the eye's shape.[2] In the development of myopia, the sclera, particularly in the posterior pole, undergoes significant thinning and weakening.[1][3] This pathological remodeling is associated with a decrease in collagen content and a reduction in the diameter of collagen fibrils.[3][4] Consequently, strategies aimed at reinforcing the scleral extracellular matrix by promoting collagen synthesis are a key focus of myopia control research.

This compound has been identified as a compound that can modulate the biochemistry and ultrastructure of the sclera.[1][2] Preclinical and clinical studies have demonstrated its potential to increase scleral collagen concentration and the diameter of collagen fibrils, thereby counteracting the scleral changes associated with myopia progression.[1][5][6]

Quantitative Effects of this compound on Scleral Collagen

The efficacy of 7-MX in modulating scleral collagen has been quantified in various animal models and observed in clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Studies on the Effect of this compound on Scleral Parameters

| Animal Model | Dosage | Duration | Observed Effects on Sclera | Reference |

| Rabbit | 30 mg/kg/day (oral) | 10 weeks | Increased posterior scleral collagen concentration and collagen fibril diameter. | [1][7] |

| Pigmented Rabbit (Form-Deprivation Myopia) | 30 mg/kg/day (oral) | 4 weeks | Prevented thinning of the sclera and reduction of collagen fibril diameter. Increased collagen fibril diameter in the posterior sclera (Inner layer: 111.34±28.30 nm vs. 94.80±27.52 nm in control; Outer layer: 167.92±55.82 nm vs. 144.04±47.02 nm in control). | [1][8] |

| Guinea Pig (Form-Deprivation Myopia) | 300 mg/kg/day (oral) | 3 weeks | Prevented thinning of the posterior sclera and a reduction in the median collagen fibril diameter. | [1][9] |

| Rhesus Monkey | 100 mg/kg twice daily (oral) | 5 months | Showed potential for slowing myopia progression. | [1][7] |

Table 2: Clinical Studies on the Effect of this compound on Myopia Progression

| Study Population | Dosage | Duration | Key Findings Related to Axial Elongation | Reference |

| Myopic Children (8-13 years) | 400 mg/day (oral) | 12 months | Reduced axial growth by 22% in children with a baseline axial growth rate of 0.075-0.19 mm per six months. | [6] |

| Myopic Children (mean age 11.3 years) | Not specified | 36 months | Reduced axial eye growth in children treated for 24 months compared to those treated for 12 months. | [5] |

| Myopic Children (7-15 years) | 0-1200 mg/day (oral) | Average 3.6 years | Treatment was associated with a reduced rate of axial elongation. | [10] |

Proposed Signaling Pathway of this compound in Scleral Fibroblasts

This compound is a non-selective adenosine receptor antagonist.[1] All four subtypes of adenosine receptors (ADORA1, ADORA2A, ADORA2B, and ADORA3) are expressed in human scleral fibroblasts, suggesting that these cells are a direct target for 7-MX.[1][6] The proposed signaling pathway through which 7-MX stimulates collagen synthesis is multifaceted and involves the modulation of adenosine receptor activity.

While the complete downstream cascade is still under investigation, current evidence suggests a mechanism involving the A2A receptor. Paradoxically, activation of the A2A receptor has been shown to promote collagen production.[11] However, this is thought to be mediated through a complex pathway where A2A receptor activation leads to the suppression of Fli1, a known transcriptional repressor of collagen genes.[12] By acting as an antagonist, 7-MX may disrupt a tonic inhibitory signal on collagen synthesis that is mediated by endogenous adenosine, although the precise mechanism requires further elucidation.

Furthermore, there is likely a cross-talk with other signaling pathways that regulate extracellular matrix homeostasis, such as the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent stimulator of collagen synthesis in scleral fibroblasts.[13][14] It is plausible that the modulation of adenosine receptor signaling by 7-MX influences the TGF-β pathway, leading to an overall increase in collagen gene expression, such as COL1A1.[15]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of 7-MX on scleral collagen synthesis.

Quantification of Total Collagen Synthesis using Sirius Red Staining

This colorimetric assay is a robust method for quantifying total collagen content in cell cultures and tissue samples.

Materials:

-

Human Scleral Fibroblasts (HSFs)

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

0.1 N Sodium Hydroxide (NaOH)

-

Phosphate-Buffered Saline (PBS)

-

96-well microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture HSFs in appropriate flasks until confluent.

-

Seed HSFs into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with varying concentrations of 7-MX (e.g., 10 µM, 50 µM, 100 µM) in serum-free medium for 48-72 hours. Include a vehicle control group.

-

-

Staining:

-

Aspirate the culture medium and wash the cell layer twice with PBS.

-

Fix the cells with 100 µl of methanol for 10 minutes.

-

Remove the fixative and allow the plates to air dry completely.

-

Add 100 µl of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

-

-

Elution and Quantification:

-

Add 100 µl of 0.1 N NaOH to each well to elute the bound dye.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Transfer the eluate to a new 96-well plate.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of purified collagen should be prepared to determine the collagen content in the samples.

-

Measurement of de novo Collagen Synthesis using [³H]-Proline Incorporation Assay

This radioactive assay measures the rate of new collagen synthesis by tracking the incorporation of radiolabeled proline, an amino acid abundant in collagen.

Materials:

-

Human Scleral Fibroblasts (HSFs)

-

Cell culture medium (proline-free)

-

This compound

-

[³H]-Proline

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Treatment:

-

Follow the same initial cell culture and treatment steps as in the Sirius Red assay, using proline-free medium during the treatment period.

-

-

Radiolabeling:

-

During the last 4-6 hours of the treatment period, add [³H]-Proline (1-5 µCi/ml) to each well.

-

-

Precipitation and Washing:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

-

Wash the precipitate twice with ice-cold 5% TCA to remove unincorporated [³H]-Proline.

-

-

Solubilization and Counting:

-

Solubilize the precipitate in 0.3 N NaOH.

-

Neutralize the solution with 0.3 N HCl.

-

Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The counts per minute (CPM) are proportional to the amount of newly synthesized protein. To specifically measure collagen, a collagenase digestion step can be included before scintillation counting.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for myopia control by directly targeting the structural integrity of the sclera. The available evidence strongly suggests that 7-MX stimulates scleral collagen synthesis, leading to a thicker and biomechanically more robust scleral shell that can resist excessive axial elongation. The proposed mechanism of action via adenosine receptor antagonism provides a solid foundation for further investigation and drug development.

Future research should focus on:

-

Elucidating the complete signaling cascade: A more detailed understanding of the downstream effectors of adenosine receptor antagonism in scleral fibroblasts is needed.

-

Dose-response studies: Comprehensive studies are required to determine the optimal therapeutic dosage of 7-MX for myopia control with minimal side effects.

-

Long-term clinical trials: Large-scale, long-term randomized controlled trials are necessary to definitively establish the efficacy and safety of 7-MX in diverse patient populations.

-

Combination therapies: Investigating the synergistic effects of 7-MX with other myopia control strategies, such as orthokeratology or low-dose atropine, could lead to more effective treatment regimens.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Quantifying Cell‐Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Distribution of adenosine receptors in human sclera fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genetic Deletion of the Adenosine A2A Receptor Confers Postnatal Development of Relative Myopia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A2A receptors promote collagen production by a Fli1- and CTGF-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induced Attenuation of Scleral TGF-β Signaling in Mutant Mice Increases Susceptibility to IOP-Induced Optic Nerve Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Experimental murine myopia induces collagen type Iα1 (COL1A1) DNA methylation and altered COL1A1 messenger RNA expression in sclera - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Presence of 7-Methylxanthine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine alkaloid, is a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine, in mammals. While not endogenously synthesized as a primary metabolic product, its consistent presence in mammalian systems following the consumption of dietary sources of its precursors warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Methylxanthine's presence in mammals, delving into its metabolic pathways, quantitative distribution in biological fluids, and its physiological implications. Detailed experimental protocols for its quantification and visualization of key metabolic processes are presented to facilitate further research and development in this area.

Introduction

7-Methylxanthine (7-MX), also known as heteroxanthine, is a monomethyl derivative of xanthine.[1] Its primary origin in mammals is through the hepatic metabolism of dietary caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The presence and concentration of 7-MX in bodily fluids are therefore directly linked to the intake of coffee, tea, cocoa products, and certain medications. Understanding the pharmacokinetics and physiological effects of 7-MX is crucial, given its biological activities, including its role as a non-selective adenosine receptor antagonist.[1][3] This guide aims to consolidate the current knowledge on the endogenous presence of 7-MX in mammals, providing a technical resource for researchers in pharmacology, toxicology, and drug development.

Metabolic Pathways of 7-Methylxanthine Formation

The formation of 7-Methylxanthine in mammals is a result of the multi-step metabolism of caffeine and theobromine, primarily occurring in the liver. The key enzymatic reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2 and, to a lesser extent, CYP2E1.[4][5]

From Theobromine: Theobromine undergoes N-demethylation at the 3-position to yield 7-Methylxanthine. This reaction is principally mediated by CYP1A2 and CYP2E1.[4]

From Caffeine: Caffeine is first demethylated to one of three dimethylxanthines: paraxanthine, theophylline, or theobromine. Theobromine is then further metabolized to 7-Methylxanthine as described above.[2][6]

The subsequent metabolism of 7-Methylxanthine involves oxidation to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[7]

Metabolic Pathway of 7-Methylxanthine Formation

Quantitative Data on 7-Methylxanthine Presence

The concentration of 7-Methylxanthine in mammalian biological fluids is highly variable and dependent on the intake of its precursors. The following tables summarize quantitative data from various pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Different Species

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Reference |

| Human | Oral (7-MX) | 400 mg | ~20 µmol/L | - | 200 min | [8] |

| Rat (Sprague Dawley) | Oral (7-MX) | 30 mg/kg | ~30 µM | 30 min | ~1.4 h | [8] |

| Rat (Sprague Dawley) | Oral (7-MX) | 60 mg/kg | - | - | - | [8] |

| Rabbit | Oral (7-MX) | 30 mg/kg | ~70 µmol/L | - | ~1 h | [8] |

Table 2: 7-Methylxanthine Concentrations in Human Biofluids after Precursor Intake

| Biofluid | Precursor & Dose | 7-MX Concentration | Notes | Reference |

| Plasma | Cocoa product | ~2.1 µM | Theobromine was the predominant methylxanthine. | [9] |

| Urine | Cocoa product | ~110.1 µM | 7-MX is a major metabolite in urine. | [9] |

| Saliva | 200 mg Caffeine | Lower than plasma | - | [10] |

| Plasma | 200 mg Caffeine | - | Paraxanthine is the major dimethylxanthine. | [10] |

Physiological Roles and Potential Therapeutic Applications

7-Methylxanthine's primary mechanism of action is as a non-selective adenosine receptor antagonist.[1][3] This interaction underlies its observed physiological effects and therapeutic potential.

-

Myopia Control: Several studies have investigated the use of 7-MX to slow the progression of myopia (nearsightedness) in children and animal models.[1][11][12] It is hypothesized that by blocking adenosine receptors in the eye, 7-MX may modulate scleral remodeling and reduce axial elongation.[11]

-

Gout Management: 7-MX has been shown to inhibit the crystallization of monosodium urate, the causative agent of gout.[13][14] This suggests a potential therapeutic role in preventing or treating this condition.

Logical Relationship of 7-MX in Myopia Control

Experimental Protocols for 7-Methylxanthine Quantification

Accurate quantification of 7-Methylxanthine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for its sensitive and specific detection.[15][16]

Sample Preparation from Plasma

-

Protein Precipitation:

-

Supernatant Collection:

-

Carefully collect the supernatant.

-

-

Dilution:

-

Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1% formic acid in water) to match the analytical conditions.[13]

-

Sample Preparation from Urine

-

Dilution:

-

Dilute the urine sample with the initial mobile phase.

-

-

Filtration:

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Solid-Phase Extraction (SPE) (for cleaner samples):

Experimental Workflow for 7-MX Quantification

LC-MS/MS Conditions (Example)

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[13]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

-

Gradient: A suitable gradient from high aqueous to high organic to elute 7-MX and separate it from other matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-Methylxanthine and an internal standard for accurate quantification.

Conclusion

7-Methylxanthine is a consistently present metabolite in mammals exposed to dietary caffeine and theobromine. Its formation via hepatic metabolism, primarily by CYP1A2, is well-established. The quantitative data highlight the variability in its concentrations depending on precursor intake and species. The role of 7-MX as an adenosine receptor antagonist opens up promising therapeutic avenues for conditions like myopia and gout. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 7-MX in biological samples, enabling further exploration of its pharmacokinetics, physiological effects, and clinical potential. Continued research is warranted to fully elucidate the endogenous presence and a broader spectrum of biological activities of this significant methylxanthine metabolite.

References

- 1. 7-Methylxanthine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]

- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oipub.com [oipub.com]

- 5. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of dimethylxanthine formation from caffeine in healthy adults: comparison between plasma and saliva concentrations and urinary excretion of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 17. m.youtube.com [m.youtube.com]

Downstream Signaling Pathways of 7-Methylhypoxanthine Adenosine Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, is a non-selective antagonist of adenosine receptors.[1] While its therapeutic potential, particularly in the management of myopia, is an active area of research, a detailed public record of its specific downstream signaling effects is not extensively documented.[1][2][3] This guide synthesizes the established principles of adenosine receptor signaling to infer the downstream consequences of 7-MX antagonism. It provides a framework for the expected molecular pathways, quantitative analysis of related compounds, and detailed experimental protocols to investigate these effects.

Introduction to this compound and Adenosine Receptors

This compound (7-MX), also known as heteroxanthine, is a purine alkaloid and a primary metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][4] It functions as a non-selective antagonist at all four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, including neurotransmission, inflammation, and cellular metabolism. The antagonism of these receptors by 7-MX is the basis for its pharmacological activity.

Adenosine receptors are coupled to different G-protein subtypes, leading to distinct downstream signaling cascades:

-

A1 and A3 Receptors: Primarily couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A2A and A2B Receptors: Primarily couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[5]

By blocking the binding of endogenous adenosine, 7-MX is expected to modulate these signaling pathways, thereby influencing a multitude of cellular functions.

Inferred Downstream Signaling Pathways of 7-MX Antagonism

Based on the known coupling of adenosine receptors, the antagonism by 7-MX is predicted to have the following effects on downstream signaling:

-

At A1 and A3 Receptors: By blocking the inhibitory effect of adenosine, 7-MX would lead to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production.

-

At A2A and A2B Receptors: By blocking the stimulatory effect of adenosine, 7-MX would lead to a decrease in cAMP production.

The net effect of 7-MX on cellular cAMP levels will depend on the relative expression and activity of the different adenosine receptor subtypes in a given cell or tissue.

The primary downstream effector of cAMP is Protein Kinase A (PKA) .[6] An increase in cAMP leads to the activation of PKA, which then phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels. One of the most critical nuclear targets of PKA is the cAMP response element-binding protein (CREB) .[7] Phosphorylation of CREB at Serine-133 by PKA leads to the recruitment of transcriptional coactivators and the subsequent expression of genes containing cAMP response elements (CREs) in their promoters.[7]